molecular formula C49H73N13O13S2 B10831847 PLV-2 (acetate)

PLV-2 (acetate)

Cat. No.: B10831847
M. Wt: 1116.3 g/mol
InChI Key: DBJPXWBJHWBJRC-TXYMBHOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Felypressin acetate is synthesized by replacing the tyrosine at position 2 of vasopressin with phenylalanine and the arginine at position 8 with lysine. This modification results in a compound with selective vasoconstrictive and hemostatic effects .

Industrial Production Methods

The industrial production of felypressin acetate involves peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Felypressin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Felypressin acetate has a wide range of applications in scientific research:

Mechanism of Action

Felypressin acetate exerts its effects by binding to vasopressin 1 receptors on the smooth muscle cells of blood vessels. This binding triggers a cascade of intracellular events leading to the contraction of these muscle cells, resulting in vasoconstriction. The primary molecular targets are the vasopressin 1 receptors, and the pathway involves the activation of phospholipase C, which increases intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Felypressin Acetate

Felypressin acetate is unique due to its selective vasoconstrictive properties without significant antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .

Properties

Molecular Formula

C49H73N13O13S2

Molecular Weight

1116.3 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane

InChI

InChI=1S/C46H65N13O11S2.C2H4O2.CH4/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4;/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4);1H4/t28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1

InChI Key

DBJPXWBJHWBJRC-TXYMBHOISA-N

Isomeric SMILES

C.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Canonical SMILES

C.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.